molecular formula C28H25F2NO5 B13860038 (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone

(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone

Cat. No.: B13860038
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-KWXIBIRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone” is a β-lactam (azetidinone) derivative structurally related to ezetimibe, a cholesterol absorption inhibitor. Its core structure features a 2-azetidinone ring substituted with fluorophenyl and acetyloxy-functionalized aromatic groups. The acetyloxy groups at the 3- and 4-positions distinguish it from ezetimibe, which has hydroxyl groups at these positions. This modification likely alters its pharmacokinetic profile, solubility, and metabolic stability . The compound is hypothesized to act as a prodrug, with the acetyl groups hydrolyzing in vivo to yield an active metabolite similar to ezetimibe .

Properties

Molecular Formula

C28H25F2NO5

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1

InChI Key

DCEGDCNFJOXKQY-KWXIBIRDSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via β-Lactam Ring Formation Using Chiral Catalysts and Oxazolidinone Auxiliaries

A common approach involves reacting a substituted acid derivative with a chiral oxazolidinone auxiliary to induce stereocontrol during β-lactam ring closure. For example, the reaction of p-fluorobenzoylbutyric acid derivatives with pivaloyl chloride generates intermediates that undergo cyclization to form the azetidinone core with high enantiomeric purity.

  • Reaction Conditions: Use of inert solvents (e.g., toluene), catalytic titanium tetrachloride, and controlled temperature.
  • Chiral Induction: Oxazolidinone auxiliaries or chiral borane reducing agents (CBS catalyst) are employed to achieve the (3R,4S) and (3S) stereochemistry at the azetidinone and side chain centers respectively.
  • Advantages: High stereoselectivity, reduced side reactions, and suitability for scale-up.

Cross-Metathesis and Deprotection Steps

Advanced methods incorporate cross-metathesis reactions catalyzed by Grubbs 2nd generation catalysts to install side chains bearing fluorophenyl groups. Subsequent deprotection using Pearlman's catalyst selectively removes protecting groups without racemization.

  • Cross-Metathesis: Enables efficient coupling of olefinic intermediates with fluorophenyl moieties.
  • Deprotection: Hydrogenation under mild conditions removes benzyl or other protecting groups to yield free hydroxyls for acetylation.

Acetylation of Hydroxyl Groups

Selective acetylation of phenolic and aliphatic hydroxyl groups is achieved using acetic anhydride or acetyl chloride in the presence of organic bases or catalytic amounts of DMAP (4-dimethylaminopyridine). This step converts hydroxy functionalities into acetyloxy groups, enhancing compound stability and bioavailability.

Industrial Scale Preparation and Improvements

Several patents describe optimized processes for industrial production focusing on:

  • Yield Enhancement: Modifications in base selection and solvent systems increase yields from approximately 70% to over 90%.
  • Purity Improvements: Use of mixed solutions such as hexamethyl disilazane sodium amide in organic solvents improves reactant purity and reduces impurities.
  • Process Simplification: Avoidance of polluting titanium agents and reduction in the number of synthetic steps enhance environmental compatibility and economic feasibility.
  • Reaction Monitoring: Techniques such as liquid chromatography (LC) are employed to monitor reaction progress, ensuring complete conversion and minimizing by-products.

Data Table Summarizing Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Acylation of p-fluorobenzoylbutyric acid Pivaloyl chloride, inert solvent (toluene) Room temperature, inert gas ~85 Formation of key acid chloride intermediate
2 β-Lactam ring formation Chiral oxazolidinone auxiliary, TiCl4 catalyst Controlled temp, inert atmosphere 80-90 High stereoselectivity, enantiomeric purity
3 Cross-metathesis Grubbs 2nd generation catalyst Mild heating, inert solvent ~90 Efficient side chain installation
4 Deprotection Pearlman's catalyst, hydrogen gas Room temperature, atmospheric pressure >90 Selective removal of protecting groups
5 Acetylation Acetic anhydride, DMAP Room temperature >95 Conversion to acetyloxy groups

Research Discoveries and Analytical Insights

  • Stereochemical Control: The use of chiral borane reducing agents and oxazolidinone auxiliaries has been demonstrated to provide excellent control over the multiple stereocenters in the molecule, critical for biological activity.
  • Catalyst Efficiency: Grubbs 2nd generation catalyst facilitates cross-metathesis with high turnover numbers and selectivity, reducing reaction times and waste.
  • Process Optimization: Industrial methods have evolved to minimize hazardous reagents such as titanium tetrachloride, replacing them with greener alternatives without sacrificing yield or purity.
  • Impurity Reduction: Tailored addition of reagents (e.g., staged borane addition) reduces formation of specific impurities and enantiomeric contaminants, improving the safety profile of the final product.

Chemical Reactions Analysis

Types of Reactions

Ezetimibe Diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents under controlled conditions.

    Glucuronidation: Enzymatic reactions facilitated by uridine 5′-diphosphate (UDP)-glucuronic acid.

Major Products Formed

Scientific Research Applications

Ezetimibe Diacetate has a wide range of scientific research applications:

Mechanism of Action

Ezetimibe Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. By binding to NPC1L1, Ezetimibe Diacetate prevents the uptake of cholesterol into enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name Substituents (R1, R2) Key Structural Differences Reference
Ezetimibe (Sch-58235) R1 = OH, R2 = OH Hydroxyl groups at 3- and 4-positions; clinically approved for hypercholesterolemia.
(3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone R1 = OH, R2 = OH; 3-F-phenyl Positional isomer (3-fluorophenyl vs. 4-fluorophenyl); reduced cholesterol inhibition.
(3R,4S)-4-(4-Benzyloxyphenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one R1 = O-Benzyl, R2 = O-Benzyl Benzyl-protected intermediates in ezetimibe synthesis; lower metabolic stability.
Key Impurity in Ezetimibe Synthesis (1-phenyl variant) R1 = OH, R2 = phenyl Phenyl replaces hydroxyphenyl; impurity with uncharacterized pharmacological activity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ezetimibe 3-Fluorophenyl Analogue Benzyloxy Intermediate
Molecular Weight (g/mol) ~525.5* 409.4 409.43 499.55
Solubility Low (acetyl groups reduce polarity) Low (logP ~4.5) Similar to ezetimibe Lower (hydrophobic groups)
Metabolic Pathway Hydrolysis to active metabolite Glucuronidation Not reported Debenzylation to ezetimibe
Bioactivity (IC50) Not reported 0.5–1.0 μM (NPC1L1 inhibition) Higher (reduced efficacy) Inactive precursor

*Calculated based on molecular formula (C₃₁H₂₇F₂NO₅).

Pharmacological and Clinical Relevance

  • Target Compound : Acetyloxy groups may enhance oral bioavailability by increasing lipophilicity, but hydrolysis in vivo could yield ezetimibe-equivalent activity .
  • Ezetimibe: Clinically proven to reduce LDL-C by 15–20% as monotherapy and up to 60% with statins .
  • 3-Fluorophenyl Analogue : Positional isomerism disrupts binding to the NPC1L1 receptor, reducing efficacy .

Research Findings and Implications

Metabolic Stability : Acetylated derivatives like the target compound may prolong half-life compared to ezetimibe, but clinical data are lacking .

Synthetic Challenges : Protecting-group strategies (e.g., acetyl vs. benzyl) impact yield and scalability .

Structural-Activity Relationships : Hydroxyl groups at R1 and R2 are critical for NPC1L1 inhibition; substitution with acetyl or phenyl reduces activity .

Biological Activity

The compound (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone , also known as Ezetimibe Diacetate, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • CAS Number : 163380-20-9
  • Molecular Formula : C28H25F2NO5
  • Molecular Weight : 493.50 g/mol
  • Structure : The compound features a complex azetidinone structure with multiple functional groups, including acetyloxy and fluorophenyl moieties, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Key mechanisms include:

  • Inhibition of Cholesterol Absorption : Ezetimibe, the active component, selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. This action reduces plasma cholesterol levels, making it effective in managing hyperlipidemia.
  • Anti-inflammatory Effects : Recent studies indicate that compounds with similar structures may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .

Biological Activity Data

Biological Activity Effect Reference
Cholesterol Absorption InhibitionReduces LDL cholesterol levels
Anti-inflammatory ActivityModulates TNF-α and IL-6 levels
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell lines

Case Studies

  • Cholesterol Management :
    • A clinical trial demonstrated that Ezetimibe significantly reduced LDL cholesterol levels when used in combination with statins compared to statin therapy alone. Patients showed improved lipid profiles and reduced cardiovascular risk factors .
  • Anti-inflammatory Studies :
    • In vitro studies indicated that Ezetimibe could reduce the expression of inflammatory markers in endothelial cells exposed to TNF-α. This suggests a potential role in mitigating inflammation-related diseases .
  • Cancer Research :
    • Preliminary research has shown that Ezetimibe may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways. Further studies are needed to elucidate these effects in vivo .

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations for synthesizing (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone?

  • Methodological Answer : The compound contains a β-lactam (azetidinone) core with stereospecific substitutions at positions 3 and 3. The (3R,4S) configuration is critical for biological activity, as demonstrated in related β-lactam derivatives . Key steps include:

  • Chiral resolution : Use chiral auxiliaries (e.g., tert-butylsilyloxy groups) to control stereochemistry during propyl chain attachment .
  • Protection/deprotection : Acetyloxy groups on phenyl rings are introduced via acetylation of phenolic intermediates under mild acidic conditions .
  • Validation : Confirm stereochemistry via 19F^{19}\text{F} NMR and chiral HPLC .

Q. How is the compound characterized spectroscopically, and what analytical techniques resolve ambiguities in structural assignments?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify acetyloxy groups (δ ~2.0–2.3 ppm for CH3_3, 168–170 ppm for carbonyl). 19F^{19}\text{F} NMR distinguishes fluorophenyl substituents (δ ~-110 to -115 ppm) .
  • HRMS : Validate molecular weight (C31_{31}H27_{27}F2_2NO3_3; calc. 499.55) and isotopic patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee) for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Bayesian optimization to screen reaction parameters (e.g., temperature, catalyst loading) for Suzuki-Miyaura couplings and β-lactam ring closure .
  • Flow chemistry : Continuous-flow systems enhance reproducibility in acetylation and reduce side reactions (e.g., epimerization) .
  • Catalyst selection : Palladium/copper dual catalysts improve cross-coupling efficiency for fluorophenyl groups .

Q. What strategies address contradictory data in reported reaction yields for fluorinated β-lactam derivatives?

  • Methodological Answer :

  • Batch variability analysis : Compare yields across different solvent systems (e.g., DMF vs. THF) and purification methods (e.g., column chromatography vs. recrystallization) .
  • Mechanistic studies : Use DFT calculations to identify competing pathways (e.g., β-hydride elimination vs. lactamization) that reduce yield .
  • Reproducibility protocols : Standardize inert-atmosphere conditions to minimize fluorophenyl group hydrolysis .

Q. How do computational models predict the compound’s reactivity and stability under varying pH conditions?

  • Methodological Answer :

  • pKa prediction : Tools like MarvinSketch estimate pKa values for acetyloxy groups (~12–13) and β-lactam ring (~4–5), guiding pH-controlled reactions .
  • Degradation studies : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies hydrolysis products (e.g., free phenolic intermediates) .
  • Molecular dynamics : Simulate solvation effects on stereochemical integrity in aqueous/organic mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.